Cas no 40167-10-0 (4-(Phenylmethoxy)-benzeneacetaldehyde)
4-(Phenylmethoxy)-benzeneacetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(Benzyloxy)phenyl)acetaldehyde
- 4-(Phenylmethoxy)-benzeneacetaldehyde
- 2-(4-phenylmethoxyphenyl)acetaldehyde
- 4-(Phenylmethoxy)-be
- 4-(PHENYLMETHOXY)-BENZENEACETALDEHYDE,WHITE SOLID
- BENZENEACETALDEHYDE,4-(PHENYLMETHOXY)-
- (4-benzyloxyphenyl)acetaldehyde
- 2-(4-(benzyloxy)phenyl)ethanal
- 4-Phenylmethoxyphenylacetaldehyde
- Benzeneacetaldehyde,4-(phenylmethoxy)
- MFCD11553534
- A1-16530
- (4-benzyloxy-phenyl)-acetaldehyde
- 4-Benzyloxyphenylacetaldehyde
- FVIRBJOGMPKDHO-UHFFFAOYSA-N
- 40167-10-0
- DTXSID90465104
- p-benzyloxy-phenyl-acetaldehyde
- DB-364007
- AKOS014198243
- A918936
- SCHEMBL42303
- CS-0380541
- 2-(4-Benzyloxyphenyl)acetaldehyde; 4-Benzyloxyphenylacetaldehyde; 4-Phenylmethoxyphenylacetaldehyde
- 2-[4-(benzyloxy)phenyl]acetaldehyde
-
- MDL: MFCD11553534
- Inchi: 1S/C15H14O2/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2
- InChI Key: FVIRBJOGMPKDHO-UHFFFAOYSA-N
- SMILES: O(C1C=CC(CC=O)=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 226.09900
- Monoisotopic Mass: 226.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 3.00700
4-(Phenylmethoxy)-benzeneacetaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
4-(Phenylmethoxy)-benzeneacetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111521-1g |
2-(4-(Benzyloxy)phenyl)acetaldehyde |
40167-10-0 | 95% | 1g |
$772.50 | 2023-09-02 | |
| TRC | P335690-50mg |
4-(Phenylmethoxy)-benzeneacetaldehyde |
40167-10-0 | 50mg |
$ 224.00 | 2023-09-06 | ||
| TRC | P335690-500mg |
4-(Phenylmethoxy)-benzeneacetaldehyde |
40167-10-0 | 500mg |
$ 1768.00 | 2023-09-06 | ||
| abcr | AB570733-1 g |
(4-Benzyloxyphenyl)acetaldehyde, 97%; . |
40167-10-0 | 97% | 1g |
€1593.20 | 2023-06-14 | |
| abcr | AB570733-1g |
(4-Benzyloxyphenyl)acetaldehyde, 97%; . |
40167-10-0 | 97% | 1g |
€1593.20 | 2024-08-02 | |
| A2B Chem LLC | AF71392-1g |
2-(4-(Benzyloxy)phenyl)acetaldehyde |
40167-10-0 | 95% | 1g |
$572.00 | 2024-04-20 | |
| A2B Chem LLC | AF71392-5g |
2-(4-(Benzyloxy)phenyl)acetaldehyde |
40167-10-0 | 95% | 5g |
$1203.00 | 2024-04-20 | |
| Ambeed | A639404-1g |
2-(4-(Benzyloxy)phenyl)acetaldehyde |
40167-10-0 | 95+% | 1g |
$728.0 | 2025-04-19 | |
| Crysdot LLC | CD12074855-1g |
2-(4-(Benzyloxy)phenyl)acetaldehyde |
40167-10-0 | 95+% | 1g |
$743 | 2024-07-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY096768-1g |
4-(Benzyloxy)phenylacetaldehyde |
40167-10-0 | ≥95% | 1g |
¥12150.00 | 2025-04-14 |
4-(Phenylmethoxy)-benzeneacetaldehyde Suppliers
4-(Phenylmethoxy)-benzeneacetaldehyde Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-(Phenylmethoxy)-benzeneacetaldehyde
Introduction to 4-(Phenylmethoxy)-benzeneacetaldehyde (CAS No. 40167-10-0)
4-(Phenylmethoxy)-benzeneacetaldehyde, with the chemical formula C10H10O2, is a significant compound in the field of organic chemistry and pharmaceutical research. This acetaldehyde derivative, identified by its CAS number 40167-10-0, has garnered attention due to its structural properties and potential applications in synthetic chemistry and drug development. The presence of both a benzene ring and a phenylmethoxy group makes it a versatile intermediate, facilitating various chemical transformations and functionalizations.
The compound’s molecular structure consists of an aldehyde group (-CHO) attached to a benzene ring substituted with a phenylmethoxy (-OCH₂C₆H₅) moiety. This arrangement not only contributes to its reactivity but also enhances its utility in medicinal chemistry. The benzene ring, known for its aromatic stability, provides a scaffold for further derivatization, while the aldehyde group serves as a reactive site for condensation reactions, such as the formation of Schiff bases or participation in aldol condensations.
In recent years, 4-(Phenylmethoxy)-benzeneacetaldehyde has been explored for its role in synthesizing biologically active molecules. Its derivatives have shown promise in various pharmacological assays, including anti-inflammatory, antimicrobial, and antioxidant properties. The phenylmethoxy group, in particular, is recognized for its ability to modulate enzyme activity and interact with biological targets, making it a valuable component in drug design.
One of the most compelling aspects of this compound is its application in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceuticals due to their ability to mimic natural products and interact with biological systems efficiently. Researchers have utilized 4-(Phenylmethoxy)-benzeneacetaldehyde as a key intermediate to construct complex heterocycles such as pyrazoles, triazines, and furans. These heterocyclic scaffolds have been linked to a wide range of therapeutic effects, underscoring the compound’s importance in medicinal chemistry.
The compound’s reactivity also makes it useful in polymer chemistry. The aldehyde group can undergo polymerization reactions, forming polymeric materials with tailored properties. Such polymers find applications in coatings, adhesives, and even biodegradable materials. The phenylmethoxy group contributes to the material’s thermal stability and mechanical strength, making it an attractive candidate for advanced material synthesis.
Recent advancements in green chemistry have prompted researchers to investigate more sustainable methods for synthesizing 4-(Phenylmethoxy)-benzeneacetaldehyde. Catalytic processes that minimize waste and energy consumption have been explored, aligning with global efforts to reduce the environmental impact of chemical manufacturing. These innovations not only improve efficiency but also enhance the scalability of producing this valuable intermediate.
The pharmaceutical industry has been particularly interested in exploring the potential of 4-(Phenylmethoxy)-benzeneacetaldehyde derivatives as lead compounds for new drugs. Its structural features allow for modifications that can enhance drug-like properties such as solubility, bioavailability, and target specificity. Computational modeling and high-throughput screening have accelerated the discovery process by predicting how structural changes will affect biological activity.
In conclusion, 4-(Phenylmethoxy)-benzeneacetaldehyde (CAS No. 40167-10-0) is a multifaceted compound with significant implications across organic synthesis, pharmaceutical research, and material science. Its unique structural features enable diverse applications, from constructing biologically active molecules to developing advanced polymers. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in scientific innovation.
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